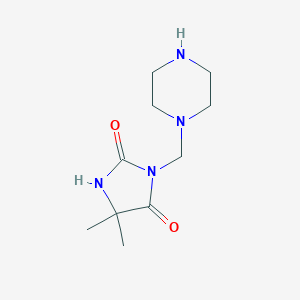

3-Piperazinylmethyl-5,5-dimethylhydantoin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinclorac, known by its IUPAC name 3,7-dichloroquinoline-8-carboxylic acid, is a selective herbicide belonging to the quinoline carboxylic acid chemical family. It is widely recognized for its effectiveness in controlling various weed species, particularly in rice and turfgrass management . Quinclorac disrupts the growth and development of targeted weeds, making it a valuable tool for maintaining weed-free landscapes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinclorac can be synthesized through several methods. One common synthetic route involves the chlorination of quinoline-8-carboxylic acid to produce 3,7-dichloroquinoline-8-carboxylic acid . The reaction typically requires the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.

Industrial Production Methods: Industrial production of quinclorac involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the chlorination of quinoline-8-carboxylic acid followed by purification steps to remove impurities . Improved production methods have reduced the levels of impurities, ensuring the safety and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Quinclorac undergoes various chemical reactions, including nucleophilic substitution and oxidation . The chlorine atoms in the quinoline ring can be substituted by nucleophiles such as glutathione, leading to the formation of S-conjugates .

Common Reagents and Conditions: Common reagents used in reactions with quinclorac include glutathione for nucleophilic substitution and oxidizing agents for oxidation reactions . These reactions typically occur under mild conditions, ensuring the stability of the quinoline ring.

Major Products: The major products formed from these reactions include S-conjugates and oxidized derivatives of quinclorac . These products are often analyzed to understand the environmental fate and degradation pathways of quinclorac.

Scientific Research Applications

Quinclorac has a wide range of scientific research applications:

Mechanism of Action

Quinclorac acts as an auxin mimic, disrupting the normal growth processes of weeds . It is absorbed by the foliage and translocated throughout the plant, leading to symptoms such as leaf and stem curling, chlorosis, and necrosis . The compound stimulates the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase activity, promoting ethylene biosynthesis and causing phytotoxicity in susceptible plants .

Comparison with Similar Compounds

Quinclorac belongs to a class of highly selective auxin herbicides, which includes compounds such as clopyralid, dicamba, and picloram . Compared to these herbicides, quinclorac is unique in its ability to control both dicot and monocot weeds, particularly in rice and turfgrass . Other similar compounds include quinmerac and α-naphthaleneacetic acid (α-NAA), which share structural similarities and modes of action with quinclorac .

References

Properties

IUPAC Name |

5,5-dimethyl-3-(piperazin-1-ylmethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-10(2)8(15)14(9(16)12-10)7-13-5-3-11-4-6-13/h11H,3-7H2,1-2H3,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNMTXMGPGCHPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CN2CCNCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B123838.png)

![4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B123840.png)

![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)